6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound 6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one and its derivatives have been studied primarily for their synthesis and chemical properties. For instance, the synthesis of chromene and benzofuran derivatives through the Nenitzescu reaction involves the condensation of enamine with dibromoquinone, producing adducts such as 6,8-dibromo-7-hydroxy- and 7-hydroxy-10a-piperidine-2,3,4,5,5a-hexahydro-1H-benzofuro[2,3-c]azepine-1-one. Further acid treatment yields novel 9-hydroxy-1,2,3,4-tetrahydro-5H-chromene[3,4-b]pyridine-5-one derivatives (Lyubchanskaya et al., 2002).
Applications in Imaging and Radioligands
In the field of imaging and radioligand development, derivatives of benzofuro[2,3-c]azepin-1-one have been explored. A study synthesized and evaluated (R)-OHDMI and (S,S)-CFMME as potent inhibitors of norepinephrine reuptake, with the aim of labeling these ligands with carbon-11 for use as candidate radioligands in imaging central norepinephrine transporters (NET) (Schou et al., 2006).
Structural and Molecular Studies
Structural and molecular studies of benzofuro[2,3-c]azepin-1-one derivatives have been conducted to understand their chemical properties and potential applications. For instance, research on benzazepine derivatives revealed various hydrogen-bonded assemblies in different dimensions, highlighting the compound's relevance in both organic and medicinal chemistry (Guerrero et al., 2014).
Properties
Molecular Formula |
C16H18Br2N2O4 |
---|---|
Molecular Weight |
462.1 g/mol |
IUPAC Name |
6,8-dibromo-7-hydroxy-10a-morpholin-4-yl-3,4,5,5a-tetrahydro-2H-[1]benzofuro[2,3-c]azepin-1-one |
InChI |
InChI=1S/C16H18Br2N2O4/c17-10-8-11-12(13(18)14(10)21)9-2-1-3-19-15(22)16(9,24-11)20-4-6-23-7-5-20/h8-9,21H,1-7H2,(H,19,22) |
InChI Key |
BGQRLZNCFLCUPZ-UHFFFAOYSA-N |
SMILES |
C1CC2C3=C(C(=C(C=C3OC2(C(=O)NC1)N4CCOCC4)Br)O)Br |
Canonical SMILES |
C1CC2C3=C(C(=C(C=C3OC2(C(=O)NC1)N4CCOCC4)Br)O)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.